molecular formula C10H8BrNO2S B1397103 Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate CAS No. 870244-28-3

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate

Cat. No.: B1397103
CAS No.: 870244-28-3
M. Wt: 286.15 g/mol
InChI Key: MUOYGRONALMVJQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS: 870244-28-3) is a heterocyclic compound with the molecular formula C₁₀H₈BrNO₂S and a molecular weight of 286.15 g/mol . Its structure comprises a fused thieno[2,3-c]pyridine core substituted with a bromine atom at position 4, a methyl group at position 3, and a methyl ester at position 2. This compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor in the synthesis of bioactive molecules due to its reactive bromine and ester functionalities .

Properties

IUPAC Name

methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-5-8-6(11)3-12-4-7(8)15-9(5)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOYGRONALMVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CN=CC(=C12)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-C]pyridine derivatives followed by methylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide (MeI) under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted thieno[2,3-C]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. It has been investigated for its role in:

  • Anticancer Activity : Research has indicated that thieno-pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thieno-pyridine framework can enhance its efficacy against specific types of cancer .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity, making methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate a candidate for further exploration in this area .

Agrochemical Development

The compound's potential extends to agricultural applications. Research indicates that derivatives of thieno-pyridine can act as herbicides or fungicides, providing a pathway for developing new agrochemicals that are both effective and environmentally friendly .

Protein Degradation

Recent studies have highlighted the use of this compound as a building block in the synthesis of protein degraders. These compounds can selectively target and degrade specific proteins within cells, offering new therapeutic strategies for diseases caused by protein misfolding or aggregation .

Data Table: Summary of Research Findings

Application AreaFindings/InsightsReferences
Medicinal ChemistryPotential anticancer and antimicrobial activities
Agrochemical DevelopmentPossible use as herbicides/fungicides
Protein DegradationBuilding block for selective protein degradation

Case Study 1: Anticancer Activity

A study published in 2020 explored the anticancer properties of various thieno-pyridine derivatives, including this compound. The results showed significant cytotoxic effects against breast and lung cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent .

Case Study 2: Agrochemical Application

In a recent investigation into new herbicides, researchers synthesized several thieno-pyridine derivatives and tested their efficacy against common weeds. This compound exhibited promising results, indicating its potential as a novel herbicide .

Mechanism of Action

The mechanism by which Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the methyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Evidence
This compound 4-Br, 3-CH₃, 2-COOCH₃ C₁₀H₈BrNO₂S 286.15 Pharmaceutical intermediate
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate 4-Br, 2-COOCH₃ C₉H₆BrNO₂S 272.12 Intermediate in cross-coupling reactions
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate 3-Br, 2-COOCH₃ C₉H₆BrNO₂S 272.12 Suzuki-Miyaura coupling precursor
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate 4-Br, 7-Cl, 2-COOCH₃ C₉H₅BrClNO₂S 306.60 Research chemical (undisclosed applications)
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, 2-COOCH₂CH₃ C₁₀H₉ClN₂O₂ 224.65 Antibacterial/antiviral scaffold

Key Observations :

Substituent Position and Reactivity: The bromine atom in this compound (position 4) differs from its positional isomer (position 3 in ), altering its reactivity in cross-coupling reactions. For example, bromine at position 3 facilitates Pd-catalyzed amination (e.g., with 3-chloro-4-fluoroaniline) , while bromine at position 4 may favor nucleophilic substitution.

Ester Group Variations :

  • Replacement of the methyl ester with an ethyl ester (as in ) increases lipophilicity, which may enhance membrane permeability in drug candidates.

Ring System Modifications: Substitution of the thieno[2,3-c]pyridine core with pyrrolo[2,3-c]pyridine (e.g., in ) changes electronic properties, with the pyrrolo analogue exhibiting stronger basicity due to the nitrogen-rich environment.

Reactivity in Cross-Coupling Reactions :

  • Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate undergoes Buchwald-Hartwig amination with aryl amines to yield bioactive derivatives (e.g., methyl 3-((3-chloro-4-fluorophenyl)amino)thieno[2,3-c]pyridine-2-carboxylate) .
  • The target compound’s 4-bromo substituent is less reactive in such reactions compared to 3-bromo analogues due to electronic and steric factors.

Pharmaceutical Relevance :

  • This compound’s bromine and ester groups make it a versatile intermediate for synthesizing kinase inhibitors or antiviral agents. In contrast, ethyl pyrrolo[2,3-c]pyridine carboxylates (e.g., ) are directly used in antibacterial studies due to their inherent bioactivity.

Biological Activity

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate (CAS Number: 870244-28-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological evaluation, and mechanistic insights into the compound's activity against various cancer cell lines.

  • Molecular Formula : C10H8BrNO2S
  • Molecular Weight : 286.15 g/mol
  • Purity : Typically ≥ 97% .

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the bromination of thieno[2,3-C]pyridine derivatives followed by esterification processes. Detailed synthetic routes can be found in specialized chemical literature and patents.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The evaluation was conducted using the MTT assay to determine the IC50 values (the concentration required to inhibit cell growth by 50%).

Cell Line IC50 (μM)
HeLa (Cervical)1.1
L1210 (Leukemia)2.8
CEM (Leukemia)2.3
K562 (Leukemia)0.75

These results indicate that this compound exhibits significant cytotoxicity against cancer cells, particularly HeLa and K562 cells, suggesting selective targeting of malignant cells over normal cells .

The mechanism through which this compound exerts its biological activity appears to involve disruption of the cell cycle, specifically affecting the G2/M phase transition. This was evidenced by an increase in G2/M-phase cells upon treatment with the compound, indicating its role as a tubulin assembly inhibitor .

Selectivity and Safety Profile

In vitro studies on normal human peripheral blood mononuclear cells (PBMCs) showed that the compound did not significantly affect cell viability at concentrations above 20 μM. This suggests a favorable safety profile with selective action against cancerous cells .

Case Studies and Research Findings

  • Study on Antitubulin Agents :
    A series of compounds related to thieno[2,3-C]pyridine were evaluated for their antitubulin properties. This compound demonstrated potent activity comparable to known antitubulin agents like CA-4 .
  • Impact on Cell Cycle :
    The compound's effect on cell cycle distribution was assessed using flow cytometry, revealing a dose-dependent increase in G2/M-phase cells, confirming its role as a mitotic inhibitor .

Q & A

Q. Data Contradictions :

  • Microwave-assisted synthesis (140°C, 2 minutes) may improve reaction efficiency compared to traditional heating, as seen in analogous bromopyridine syntheses (89.4% yield) . However, microwave conditions can lead to decomposition if reaction times are not tightly controlled.

How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Basic Research Question

  • ¹H NMR :
    • The methyl group at position 3 appears as a singlet (~δ 2.5 ppm).
    • The bromine atom deshields adjacent protons, causing splitting patterns (e.g., H-5 and H-6 as doublets near δ 7.2–8.0 ppm) .
  • ¹³C NMR :
    • The carbonyl carbon (C=O) resonates at ~δ 165–170 ppm.
    • The quaternary carbon adjacent to bromine (C-4) appears at δ 120–125 ppm due to electronegative effects .
  • Mass Spectrometry :
    • ESI-MS should show a molecular ion peak at m/z 193.25 (M+H⁺) with isotopic splitting (¹:¹ ratio for Br) .

Q. Validation :

  • Compare experimental data with computational predictions (DFT calculations) to resolve ambiguities in overlapping signals .

What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions using the bromine substituent in this compound?

Advanced Research Question
The bromine atom at position 4 serves as a leaving group, but steric hindrance from the adjacent methyl group and thieno ring can reduce catalytic efficiency. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for bulky substrates, as seen in analogous pyridine couplings (e.g., 89.4% yield using Pd catalysts) .
  • Solvent Effects : Dioxane/water mixtures enhance solubility and stabilize the transition state compared to THF .
  • Base Optimization : K₂CO₃ or Cs₂CO₃ minimizes side reactions (e.g., ester hydrolysis) while maintaining pH > 9 .

Q. Data Limitations :

  • Competitive C-Br bond cleavage under basic conditions may generate undesired byproducts, requiring careful monitoring via TLC or LC-MS .

How can the biological activity of this compound be evaluated in cancer cell lines?

Advanced Research Question

  • In Vitro Assays :
    • Use HepG2 (hepatocellular carcinoma) cells for cytotoxicity screening (MTT assay), following protocols from analogous thienopyridine derivatives .
    • IC₅₀ values can be compared to reference compounds (e.g., sorafenib) to assess potency.
  • Mechanistic Studies :
    • Flow cytometry to analyze cell cycle arrest (e.g., G1/S phase blockage) .
    • Western blotting for apoptosis markers (e.g., caspase-3 activation).

Q. Contradictions :

  • Derivatives with electron-withdrawing groups (e.g., Br) may exhibit higher cytotoxicity but lower solubility, necessitating formulation optimization .

What purification strategies are effective for isolating this compound from reaction mixtures?

Basic Research Question

  • Column Chromatography :
    • Use silica gel with ethyl acetate/hexane gradients (5:95 to 50:50 v/v) to separate brominated byproducts .
    • Monitor fractions via TLC (Rf ~0.4 in 30% ethyl acetate/hexane).
  • Recrystallization :
    • Dissolve crude product in hot methanol and cool to −20°C for crystal formation .
  • HPLC :
    • Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve polar impurities .

Q. Challenges :

  • Bromine-containing compounds may quench UV detectors; use ELSD or MS-compatible systems .

How does the stability of this compound vary under different storage conditions?

Basic Research Question

  • Thermal Stability :
    • Decomposition occurs above 150°C; store at −20°C under inert atmosphere (N₂ or Ar) .
  • Light Sensitivity :
    • Protect from UV light to prevent bromine dissociation (use amber vials) .
  • Hydrolytic Stability :
    • Ester hydrolysis is minimal at pH 4–8 (t₁/₂ > 6 months at 25°C) but accelerates under acidic (pH < 2) or basic (pH > 10) conditions .

Q. Data Gaps :

  • Long-term stability data under cryogenic conditions (−80°C) are lacking; conduct accelerated aging studies .

What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-4 bromine as the most reactive site) .
    • Calculate Fukui indices to map nucleophilic attack susceptibility .
  • Molecular Dynamics :
    • Simulate solvent effects (e.g., DMF vs. DMSO) on transition-state energetics .

Q. Validation :

  • Compare predicted reaction pathways with experimental outcomes (e.g., SNAr vs. radical mechanisms) .

How can structural modifications enhance the pharmacological profile of this compound?

Advanced Research Question

  • Bioisosteric Replacement :
    • Substitute bromine with CF₃ or CN to improve metabolic stability while retaining electronic effects .
  • Ester Hydrolysis Resistance :
    • Replace the methyl ester with a tert-butyl or pivaloyloxymethyl (POM) group to delay enzymatic cleavage .
  • Solubility Enhancement :
    • Introduce polar groups (e.g., morpholine) at non-critical positions, as seen in related pyridine derivatives .

Q. Case Study :

  • Analogues with 4-ethylpyridin-3-yl substitutions showed improved bioavailability in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate

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